2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol
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Overview
Description
2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol is an organic compound that features a benzylsulfonyl group attached to a diphenyl ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol typically involves the reaction of benzylsulfonyl chloride with 1,1-diphenyl-1-ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H5CH2SO2Cl+(C6H5)2CHOH→(C6H5)2CHOSO2CH2C6H5+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanone.
Reduction: 2-(Benzylthio)-1,1-diphenyl-1-ethanol.
Substitution: Various substituted benzylsulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol has several applications in scientific research:
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol involves its interaction with biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The benzyl and diphenyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfonyl)benzothiazole: Known for its antifungal properties.
2-(Benzylsulfonyl)indole: Exhibits strong antimicrobial actions.
Uniqueness
2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol is unique due to its combination of a benzylsulfonyl group with a diphenyl ethanol backbone, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-benzylsulfonyl-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3S/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-25(23,24)16-18-10-4-1-5-11-18/h1-15,22H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCLGEIQFYRCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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